1-(4-((2-Methoxyethoxy)methyl)piperidin-1-yl)-2-(3-methoxyphenoxy)ethanone
Description
1-(4-((2-Methoxyethoxy)methyl)piperidin-1-yl)-2-(3-methoxyphenoxy)ethanone is a synthetic organic compound featuring a piperidine core substituted at the 4-position with a (2-methoxyethoxy)methyl group and an ethanone moiety linked to a 3-methoxyphenoxy aromatic ring.
Properties
IUPAC Name |
1-[4-(2-methoxyethoxymethyl)piperidin-1-yl]-2-(3-methoxyphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO5/c1-21-10-11-23-13-15-6-8-19(9-7-15)18(20)14-24-17-5-3-4-16(12-17)22-2/h3-5,12,15H,6-11,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWEONTDAEPRWNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCC1CCN(CC1)C(=O)COC2=CC=CC(=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((2-Methoxyethoxy)methyl)piperidin-1-yl)-2-(3-methoxyphenoxy)ethanone typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution with 2-Methoxyethoxy Group: The piperidine ring is then functionalized with a 2-methoxyethoxy group using nucleophilic substitution reactions.
Attachment of 3-Methoxyphenoxy Group: Finally, the 3-methoxyphenoxy group is introduced through an etherification reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-((2-Methoxyethoxy)methyl)piperidin-1-yl)-2-(3-methoxyphenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or aryl halides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies, particularly in the investigation of receptor-ligand interactions.
Medicine: The compound could be explored for its pharmacological properties, including potential therapeutic effects.
Industry: It may find use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(4-((2-Methoxyethoxy)methyl)piperidin-1-yl)-2-(3-methoxyphenoxy)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on variations in the piperidine substituents, ethanone-linked aromatic systems, and functional group modifications. Below is a detailed comparison:
Piperidine Substitution Patterns
Ethanone-Linked Aromatic Systems
Functional Group Modifications
Physicochemical and Pharmacological Insights
- Melting Points: Analogs like 1-{4-[...]-2-(3-methoxyphenoxy)ethanone () exhibit melting points influenced by substituent polarity. For example, nitro groups (e.g., 157–160°C in ) lower melting points compared to methoxy-rich derivatives.
- Solubility : The (2-methoxyethoxy)methyl chain in the target compound likely enhances aqueous solubility relative to purely aromatic analogs (e.g., ).
Biological Activity
1-(4-((2-Methoxyethoxy)methyl)piperidin-1-yl)-2-(3-methoxyphenoxy)ethanone is a synthetic compound notable for its unique structure, which includes a piperidine ring substituted with both a 2-methoxyethoxy group and a 3-methoxyphenoxy group. This compound has garnered interest due to its potential biological activities, which may include interactions with various receptors and enzymes.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- IUPAC Name : 1-[4-(2-methoxyethoxymethyl)piperidin-1-yl]-2-(3-methoxyphenoxy)ethanone
- Molecular Formula : C18H27NO5
- Molecular Weight : 327.42 g/mol
Structural Representation
| Component | Description |
|---|---|
| Piperidine Ring | Central structure of the compound |
| 2-Methoxyethoxy Group | Substituent contributing to polarity |
| 3-Methoxyphenoxy Group | Aromatic substituent enhancing biological activity |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes and receptors. The presence of the piperidine ring suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors.
Proposed Mechanisms:
- Receptor Binding : The compound may act as an agonist or antagonist at various receptor sites, modulating their activity.
- Enzyme Inhibition : It may inhibit enzymes involved in neurotransmitter metabolism, thus affecting levels of neurotransmitters like dopamine.
In Vitro Studies
Several studies have investigated the biological activity of compounds structurally similar to this compound. For instance, a related compound demonstrated significant affinity for the dopamine D2 receptor, indicating potential neuropharmacological effects.
| Study Reference | Compound Tested | Ki (nM) | Biological Activity |
|---|---|---|---|
| 1-(2-Methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazine | 54 | D2 receptor antagonist |
Case Studies
In a study focused on derivatives of piperidine, compounds similar to our target were evaluated for their effects on behavioral models relevant to anxiety and depression. These studies suggest that modifications in the piperidine structure can significantly alter pharmacological profiles.
Comparative Analysis
Comparative studies highlight the unique properties of this compound against other piperidine derivatives.
| Compound | Unique Features | Potential Applications |
|---|---|---|
| 1-(4-(Methoxymethyl)piperidin-1-yl) | Lacks methoxy groups | Limited neuropharmacological activity |
| 1-(4-(Ethoxymethyl)piperidin-1-yl) | Ethoxymethyl instead of methoxy groups | Possible use in pain management |
| Target Compound | Dual methoxy substitutions | Potential for treating mood disorders |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
